3-(1H-pyrrol-1-yl)propane-1,2-diol
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Overview
Description
3-(1H-pyrrol-1-yl)propane-1,2-diol is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is characterized by the presence of a pyrrole ring attached to a propane-1,2-diol moiety
Scientific Research Applications
3-(1H-pyrrol-1-yl)propane-1,2-diol has several applications in scientific research, including:
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its therapeutic potential is ongoing, with investigations into its effects on various biological targets.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)propane-1,2-diol typically involves the reaction of pyrrole with an appropriate diol precursor under controlled conditions. One common method involves the use of 1,2-propanediol and pyrrole in the presence of a catalyst to facilitate the formation of the desired product . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diol moiety to other functional groups.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst to facilitate substitution reactions on the pyrrole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated or nitro-substituted derivatives.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)propane-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the diol moiety can form hydrogen bonds with various biomolecules, influencing their stability and activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrrol-2-yl)propanoic acid: This compound has a similar pyrrole ring but differs in the functional groups attached to the propane chain.
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile: Another related compound with different substituents on the pyrrole ring.
Uniqueness
3-(1H-pyrrol-1-yl)propane-1,2-diol is unique due to its specific combination of a pyrrole ring and a diol moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-pyrrol-1-ylpropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-7(10)5-8-3-1-2-4-8/h1-4,7,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXTPJJAPLCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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